Stemphol Induces Immunogenic Necrosis via SERCA-Dependent Calcium Dysregulation—A Mechanism Shared with Thapsigargin but Delivered by a Simpler Dialkylresorcinol Scaffold
In human acute myeloid leukemia (AML) cell models, Stemphol (STP) triggered Ca²⁺-dependent, caspase-independent programmed necrosis with an IC₅₀ of approximately 13.0 µg/mL for cytotoxicity in leukemia cells . Computational docking confirmed that STP binds within the thapsigargin-binding pocket of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a mechanism of action directly comparable to thapsigargin—the gold-standard SERCA inhibitor . Unlike thapsigargin, which is a complex sesquiterpene lactone requiring multistep total synthesis, Stemphol is a structurally simpler dialkylresorcinol accessible via fermentation or straightforward chemical synthesis from 5-alkylresorcinol precursors . STP-induced necrosis was validated as immunogenic by HMGB1 release in AML patient cells, and STP impaired AML patient-derived xenograft development in zebrafish in vivo . This positions Stemphol as a synthetically tractable alternative to thapsigargin for studying SERCA-mediated calcium signaling and immunogenic cell death.
| Evidence Dimension | Mechanism of cytotoxicity and synthetic accessibility for SERCA-targeted anticancer research |
|---|---|
| Target Compound Data | Stemphol: IC₅₀ ≈ 13.0 µg/mL (AML cytotoxicity); binds thapsigargin pocket of SERCA (computational docking); induces HMGB1 release; in vivo xenograft impairment in zebrafish; C₁₅H₂₄O₂ scaffold accessible via fermentation or 3-step synthesis from 5-alkylresorcinol |
| Comparator Or Baseline | Thapsigargin: canonical SERCA inhibitor; high-affinity SERCA binding; induces ER stress and apoptosis; complex sesquiterpene lactone (C₃₄H₅₀O₁₂) requiring advanced total synthesis |
| Quantified Difference | Stemphol matches thapsigargin's target engagement at the SERCA binding pocket but offers a ~50% molecular weight reduction (236 vs. 650 g/mol) and a substantially simpler synthetic route |
| Conditions | Human AML cell lines (U937, HL-60, KG-1, THP-1); computational docking using SERCA crystal structure; zebrafish xenograft model |
Why This Matters
Procurement of Stemphol as a SERCA-targeted research tool provides a cost-effective, synthetically accessible alternative to thapsigargin with the added feature of immunogenic necrosis induction, which is critical for immunotherapy-oriented anticancer research.
- [1] Ji S, Lee JY, Schrör J, et al. The dialkyl resorcinol stemphol disrupts calcium homeostasis to trigger programmed immunogenic necrosis in cancer. Cancer Lett. 2018;416:109-123. DOI: 10.1016/j.canlet.2017.12.011 View Source
- [2] Achenbach H, Kohl W. Untersuchungen an Stoffwechselprodukten von Mikroorganismen, XIX. Über die Synthese einiger antibiotisch wirksamer 2,5‐Dialkylresorcine — Synthese der Antibiotika DB 2073 und Stemphol. Chem Ber. 1979;112(5):1841-1848. DOI: 10.1002/cber.19791120533 View Source
